

Spectroscopic Identification of Thioformaldehyde in Molecular Clouds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Thioformaldehyde	
Cat. No.:	B1214467	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Thioformaldehyde (H₂CS), a sulfur-bearing analog of formaldehyde, serves as a crucial probe for understanding the physical and chemical conditions within the dense, cold environments of molecular clouds. Its rotational transitions, observable at millimeter and submillimeter wavelengths, offer valuable insights into the kinematics, temperature, and density of star-forming regions. This technical guide provides an in-depth overview of the spectroscopic identification of **thioformaldehyde** in the interstellar medium, summarizing key observational data, detailing experimental protocols, and illustrating the logical workflows and molecular properties through diagrams.

Observational Data Summary

The spectroscopic detection of **thioformaldehyde** and its isotopologues in various molecular clouds has yielded significant quantitative data. The following tables summarize key parameters derived from these observations, providing a comparative overview of different sources and transitions.

Table 1: Observed Rotational Transitions of Thioformaldehyde (H₂CS)

Transition	Frequency (GHz)	Source	Telescope	Reference
2 ₁₁ ← 2 ₁₂	3.13938	Sagittarius B2	[1]	
313 – 212	102.367	Barnard 1	IRAM 30-m	[2]
414 – 313	136.485	Barnard 1	IRAM 30-m	[2]
303 — 202	101.478	Taurus Molecular Cloud 1 (TMC-1)	IRAM 30-m	[3]
404 — 303	135.299	Perseus Molecular Cloud	IRAM 30-m	[3]
505 — 404	169.114	Orion Molecular Cloud	IRAM 30-m	[3]
10110 - 919	345.339	Massive Protoclusters	ALMA	[4][5]

Table 2: Column Densities and Rotational Temperatures

of H₂CS in Molecular Clouds

Source	H ₂ Column Density (cm ⁻²)	H₂CS Column Density (cm ⁻²)	Rotational Temperature (K)	Reference
Barnard 1 (ortho- H ₂ CS)	-	1.2 x 10 ¹³	6.5 - 9.1	[2]
Barnard 1 (para- H ₂ CS)	-	0.5 x 10 ¹³	6.5 - 9.1	[2]
Massive Protoclusters (average)	> 10 ²³	Varies	Increases with gas temperature	[4][5]
Sagittarius B2	> 1016	-	-	[1]

Table 3: Deuterium Fractionation of Thioformaldehyde

Species	Transition	Frequency (GHz)	Source	Deuterium Fractionatio n Ratio (e.g., HDCS/H₂CS	Reference
HDCS	313 – 212	93.774	Barnard 1	High D- enhancement	[2]
D ₂ CS	303 – 202	83.899	Barnard 1	High D- enhancement	[2]
HDCS	313 — 212	-	Taurus, Perseus, Orion	Varies with evolutionary stage	[3][6]
D ₂ CS	303 — 202	-	Taurus, Perseus, Orion	Varies with evolutionary stage	[3][6]

Experimental Protocols

The identification of **thioformaldehyde** in molecular clouds relies on a combination of observational astronomy and laboratory spectroscopy. This section details the typical methodologies employed in these studies.

Observational Methodology

Telescopes and Instrumentation: Observations of H₂CS are primarily conducted using large single-dish radio telescopes and interferometers sensitive to millimeter and submillimeter wavelengths.

 Atacama Large Millimeter/submillimeter Array (ALMA): ALMA provides high spatial resolution and sensitivity, crucial for resolving the structure of molecular clouds and protoclusters.
 Recent studies have utilized ALMA to conduct spectral surveys around 345 GHz, targeting specific rotational transitions of H₂CS.[4][5]

IRAM 30-meter Telescope: This telescope has been instrumental in numerous surveys of
molecular clouds, including the detection of H₂CS and its deuterated isotopologues in
regions like Barnard 1 and the Taurus Molecular Cloud.[2][3] It is often equipped with
sensitive heterodyne receivers.

Observing Modes:

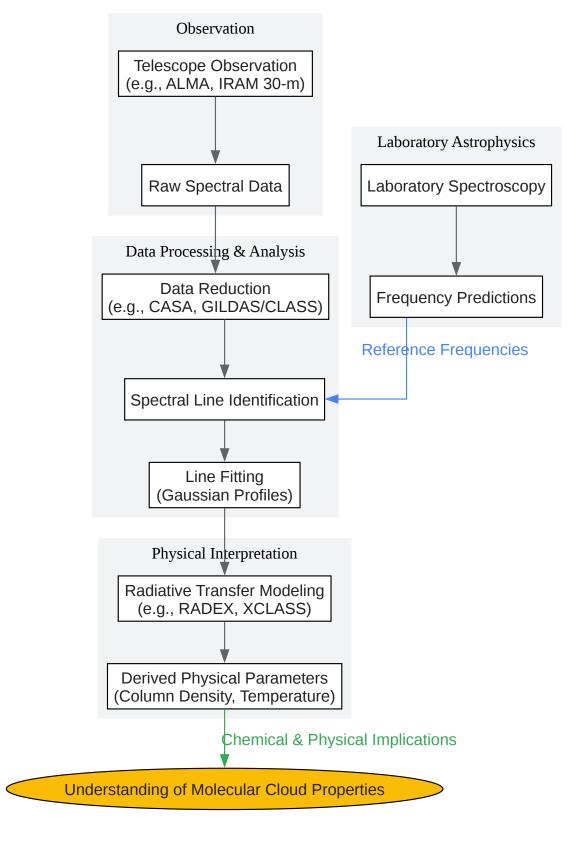
- Frequency Switching: This technique is employed to subtract the background emission and remove instrumental standing waves, which is particularly important for detecting weak spectral lines.[3]
- Spectral Line Surveys: Unbiased, deep surveys over a broad frequency range are conducted to identify a multitude of molecular species, including H₂CS, within a single observational setup.[7]

Data Reduction and Analysis:

- Software Packages: Specialized software is used to process the raw observational data. For
 instance, the CLASS (Continuum and Line Analysis Single-dish Software) is a common tool
 for reducing data from single-dish telescopes.[3] For interferometric data from ALMA, the
 CASA (Common Astronomy Software Applications) package is typically used.
- Spectral Line Fitting: The observed spectral lines are fitted with Gaussian profiles to determine key parameters such as the line intensity, radial velocity (V_LSR), and line width.
 [3]
- Column Density and Temperature Derivation: To derive physical parameters like column
 density and rotational temperature, radiative transfer modeling is employed. Software such
 as XCLASS (eXtended CASA Line Analysis Software Suite) and RADEX are used to model
 the observed line intensities, taking into account the excitation conditions of the molecule.[4]
 [5][6]

Laboratory Spectroscopy Methodology

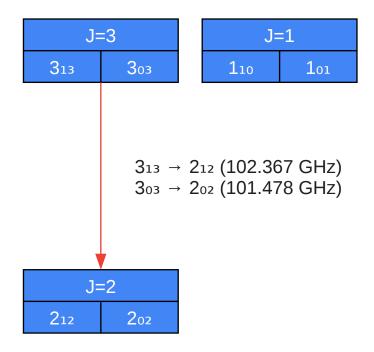
Accurate laboratory measurements of the rotational spectra of H₂CS and its isotopologues are fundamental for their unambiguous identification in astronomical data.



- Spectrometers: Laboratory studies utilize high-resolution millimeter and submillimeter wave spectrometers. These instruments often employ techniques like pyrolysis to generate unstable molecules like **thioformaldehyde** in the gas phase.[8][9]
- Frequency Measurements: The rotational transition frequencies of H₂CS and its isotopologues (e.g., H₂C³⁴S, HDCS, D₂CS) are measured with high precision.[8][9][10]
 These laboratory-derived frequencies serve as the basis for searching for these molecules in astronomical spectra.
- Spectroscopic Parameter Determination: The measured transition frequencies are used to determine the spectroscopic constants of the molecule, such as rotational constants and centrifugal distortion constants. These parameters allow for the accurate prediction of the frequencies of other unmeasured transitions.[2][10]

Visualizations

The following diagrams illustrate the workflow for the spectroscopic identification of **thioformaldehyde** and its rotational energy level structure.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of **thioformaldehyde**.

Click to download full resolution via product page

Caption: Simplified rotational energy level diagram for thioformaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. connectsci.au [connectsci.au]
- 2. arxiv.org [arxiv.org]
- 3. Gas phase Elemental abundances in Molecular cloudS (GEMS) VI. A sulphur journey across star-forming regions: study of thioformaldehyde emission | Astronomy & Astrophysics (A&A) [aanda.org]
- 4. astrobiology.com [astrobiology.com]
- 5. [2311.17369] ALMA High-resolution Spectral Survey of Thioformaldehyde (H2CS)
 Towards Massive Protoclusters [arxiv.org]

- 6. Gas phase Elemental abundances in Molecular cloudS (GEMS) VI. A sulphur journey across star-forming regions: study of thioformaldehyde emission | Astronomy & Astrophysics (A&A) [aanda.org]
- 7. researchgate.net [researchgate.net]
- 8. [2309.08992] Rotational spectroscopy of the thioformaldehyde isotopologues H\$_2\$CS and H\$_2\$C\$^{34}\$S in four interacting excited vibrational states and an account on the rotational spectrum of thioketene, H\$_2\$CCS [arxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. [1812.01554] Laboratory spectroscopic study of isotopic thioformaldehyde, H\$_{2}\$CS, and determination of its equilibrium structure [arxiv.org]
- To cite this document: BenchChem. [Spectroscopic Identification of Thioformaldehyde in Molecular Clouds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214467#spectroscopic-identification-of-thioformaldehyde-in-molecular-clouds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com